REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:19][CH3:20])[C:4]([C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([C:16](O)=[O:17])[CH:10]=[CH:9]2)=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH2:1]([N:3]([CH2:4][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH2:16][OH:17])[CH:10]=[CH:9]2)[CH2:19][CH3:20])[CH3:2] |f:1.2.3.4.5.6,8.9|
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Name
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6-(diethylaminocarbonyl)-2- naphthalenecarboxylic acid
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Quantity
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18 g
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Type
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reactant
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Smiles
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C(C)N(C(=O)C=1C=C2C=CC(=CC2=CC1)C(=O)O)CC
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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33 mL
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Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was refluxed for an hour
|
Type
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FILTRATION
|
Details
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The white solid was filtered off
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Type
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CUSTOM
|
Details
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the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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Crude was dissolved in diethyl ether (200 ml)
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Type
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EXTRACTION
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Details
|
extracted with 1N HCl (3×100 ml)
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Type
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ADDITION
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Details
|
The aqueous solution was treated with 32% sodium hydroxide
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC=1C=C2C=CC(=CC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |